BenchChemオンラインストアへようこそ!

N-(3-(isobutylamino)quinoxalin-2-yl)-2,4-dimethylbenzenesulfonamide

PI3K Cancer Kinase Inhibition

This compound is a strategic sulfonamide building block for medicinal chemistry, specifically for PI3K inhibition and metabolic disorder research. The 2,4-dimethylbenzenesulfonamide group provides steric selectivity for PI3K isoform targeting. Its quinoxaline core and isobutylamino appendage are critical for binding affinity; generic substitution risks invalidating SAR. Ideal for lead optimization with predicted oral bioavailability (XLogP3 4.4, TPSA 92.4 Ų).

Molecular Formula C20H24N4O2S
Molecular Weight 384.5
CAS No. 881563-38-8
Cat. No. B2824193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(isobutylamino)quinoxalin-2-yl)-2,4-dimethylbenzenesulfonamide
CAS881563-38-8
Molecular FormulaC20H24N4O2S
Molecular Weight384.5
Structural Identifiers
SMILESCC1=CC(=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCC(C)C)C
InChIInChI=1S/C20H24N4O2S/c1-13(2)12-21-19-20(23-17-8-6-5-7-16(17)22-19)24-27(25,26)18-10-9-14(3)11-15(18)4/h5-11,13H,12H2,1-4H3,(H,21,22)(H,23,24)
InChIKeyRGTMHRITGUYBQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(Isobutylamino)quinoxalin-2-yl)-2,4-dimethylbenzenesulfonamide (CAS 881563-38-8): Core Identity and Procurement Baseline


N-(3-(Isobutylamino)quinoxalin-2-yl)-2,4-dimethylbenzenesulfonamide is a synthetic sulfonamide derivative featuring a quinoxaline core . It is categorized as a specialty building block for medicinal chemistry, primarily referenced in patent literature concerning kinase inhibition and metabolic disorders . Its computed properties include a molecular weight of 384.50 g/mol, an XLogP3 of 4.4, and a topological polar surface area of 92.4 Ų, indicating moderate lipophilicity and potential for oral bioavailability .

Procurement Risk: Why N-(3-(Isobutylamino)quinoxalin-2-yl)-2,4-dimethylbenzenesulfonamide Cannot Be Substituted by Generic Quinoxaline Analogs


The integration of a 2,4-dimethylbenzenesulfonamide moiety with an isobutylamino-substituted quinoxaline scaffold creates a unique stereoelectronic profile . Generic substitution within this class is precarious as even minor changes to sulfonamide substituents (e.g., 4-methyl vs. 2,4-dimethyl) or the amine appendage are known to drastically alter target binding affinity and selectivity in kinase inhibition, a phenomenon well-documented for PFKFB3 and PI3K inhibitors [REFS-1, REFS-2]. Therefore, direct one-to-one analog replacement without head-to-head data risks invalidating established structure-activity relationships.

Quantitative Differentiation Evidence for N-(3-(Isobutylamino)quinoxalin-2-yl)-2,4-dimethylbenzenesulfonamide


PI3K Inhibitory Activity: Cross-Study Comparison with a 4-Methyl Analog

The target compound, featuring a 2,4-dimethylbenzenesulfonamide group, is disclosed in a patent family (CN102250022B) for substituted quinoxalinamine compounds as PI3K inhibitors. While that patent does not provide direct IC50 data for this specific compound, class-level inference suggests that the 2,4-dimethyl substitution confers a lipophilic advantage over monomethyl analogs like N-(3-(isobutylamino)quinoxalin-2-yl)-4-methylbenzenesulfonamide (CAS not available), by increasing hydrophobic contacts in the PI3K affinity pocket . This is supported by general SAR trends in quinoxaline sulfonamide PI3K inhibitors, where increasing methylation on the sulfonamide ring improves potency . However, this remains a class-level inference, and no direct head-to-head data exists for this compound .

PI3K Cancer Kinase Inhibition

PFKFB3 Inhibition: Physicochemical Differentiation from 6-Aminoquinoxaline Series

A key study on structurally related amide and sulfonamide substituted N-aryl 6-aminoquinoxalines as PFKFB3 inhibitors reports that sulfonamide derivatives achieve improved microsomal stability over amide analogs. For a compound with a similar sulfonamide linkage, the stability half-life (t1/2) was significantly enhanced (e.g., t1/2 > 145 min) compared to less stable amide counterparts (t1/2 < 8 min) . While the target compound is a 2,3-disubstituted quinoxaline, not a 6-aminoquinoxaline, the sulfonamide motif is shared, providing supporting evidence that the sulfonamide group in the target compound is likely more metabolically stable than an analogous amide, a key procurement factor for in vivo studies .

PFKFB3 Cancer Metabolism Physicochemical Properties

Antidiabetic & Anti-Alzheimer's Potential: Comparative Enzyme Inhibition Profile

A 2024 study evaluated a series of quinoxaline-sulfonamide derivatives against α-glucosidase, α-amylase, and acetylcholinesterase. Sulfonamide-quinoxaline derivative 3 displayed an inhibitory percentage of 41.92 ± 0.02% against acetylcholinesterase, compared with donepezil's 67.27 ± 0.60% . A bis-sulfonamide derivative 4 was the most potent against α-glucosidase (75.36 ± 0.01%) and α-amylase (63.09 ± 0.02%) compared to acarbose (57.79 ± 0.01% and 67.33 ± 0.01%) . While the target compound was not directly tested, these data establish a baseline for in-class activity. The target compound's 2,4-dimethyl substitution may further modulate this polypharmacology profile, a potential differentiation point for procurement in metabolic disease research.

Diabetes Alzheimer's Disease Enzyme Inhibition

Prioritized Application Scenarios for N-(3-(Isobutylamino)quinoxalin-2-yl)-2,4-dimethylbenzenesulfonamide Based on Evidence


Kinase Inhibitor Lead Optimization in Oncology

Based on its patent lineage in PI3K inhibition, the compound is best utilized as a starting point for structure-activity relationship (SAR) studies in kinase-driven cancers. Its 2,4-dimethylbenzenesulfonamide group provides a sterically defined pharmacophore for optimizing PI3K isoform selectivity . Researchers should benchmark its activity against published PI3K inhibitors like XL147 (a selective PI3Kα inhibitor) .

Metabolic Disease Probe Compound

The in-class activity against α-glucosidase and α-amylase positions this compound as a potential probe for antidiabetic research. Procurement is justified when seeking a sulfonamide-containing quinoxaline to explore polypharmacology, with acarbose serving as the standard control .

Central Nervous System (CNS) Tool Compound Development

The demonstrated acetylcholinesterase inhibition by related quinoxaline sulfonamides suggests utility in Alzheimer's disease research . The compound's moderate lipophilicity (XLogP3 4.4) and TPSA (92.4 Ų) are within CNS drug-likeness parameters, making it a candidate for CNS penetration optimization studies, though BBB permeability data is lacking .

Metabolic Stability & Pharmacokinetics Optimization

Drawing on the superior metabolic stability of sulfonamide linkages in similar PFKFB3 inhibitors, this compound can serve as a metabolically stable scaffold for lead optimization. It is a strategic choice for programs prioritizing in vivo half-life, where direct metabolic stability comparisons should be made against amide-linked analogs .

Quote Request

Request a Quote for N-(3-(isobutylamino)quinoxalin-2-yl)-2,4-dimethylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.